molecular formula C11H11ClFNO B12236561 2-chloro-N-(cyclopropylmethyl)-6-fluorobenzamide

2-chloro-N-(cyclopropylmethyl)-6-fluorobenzamide

Cat. No.: B12236561
M. Wt: 227.66 g/mol
InChI Key: UGUKDOQSMQYBNQ-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopropylmethyl)-6-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chlorine atom, a cyclopropylmethyl group, and a fluorine atom attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclopropylmethyl)-6-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzamide derivative.

    Fluorination: The fluorine atom is introduced using fluorinating agents like hydrogen fluoride or a fluorinating reagent such as Selectfluor.

    Cyclopropylmethylation: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction using cyclopropylmethyl bromide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclopropylmethyl)-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-chloro-N-(cyclopropylmethyl)-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(cyclopropylmethyl)-4-fluorobenzamide
  • 2-chloro-N-(cyclopropylmethyl)-5-fluorobenzamide
  • 2-chloro-N-(cyclopropylmethyl)-3-fluorobenzamide

Uniqueness

2-chloro-N-(cyclopropylmethyl)-6-fluorobenzamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group also adds to its distinct properties, potentially enhancing its stability and interaction with biological targets.

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-6-fluorobenzamide

InChI

InChI=1S/C11H11ClFNO/c12-8-2-1-3-9(13)10(8)11(15)14-6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15)

InChI Key

UGUKDOQSMQYBNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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